Potency Data vs AR420626
A critical differentiation point is the absence of publicly available, validated quantitative potency data (EC50/IC50) for GPR41 agonist-1 in primary research or patent sources [1]. In contrast, the GPR41/FFAR3 agonist AR420626 has a clearly defined and reported IC50 of 117 nM for human FFAR3, along with demonstrated selectivity over the closely related FFAR2 (GPR43) receptor at concentrations up to 100 µM . This data gap necessitates that researchers consider GPR41 agonist-1 as a tool based on its patent-defined activity profile (modulation of GPR41 function for glycemic stabilization) rather than a quantitative potency benchmark . For applications requiring well-defined, quantitative pharmacological parameters, AR420626 may be a more suitable tool, while GPR41 agonist-1 is valuable for studies directly referencing the patent or exploring insulin-related mechanisms.
| Evidence Dimension | In vitro potency (EC50/IC50) |
|---|---|
| Target Compound Data | Not publicly available in validated assays; described as 'potent' in patent WO2006052566A2 |
| Comparator Or Baseline | AR420626: IC50 = 117 nM (FFAR3) |
| Quantified Difference | Data not available for direct quantitative comparison |
| Conditions | AR420626 data from functional assays on human FFAR3; GPR41 agonist-1 assay conditions not specified in public domain |
Why This Matters
Quantitative potency is a primary driver for compound selection in dose-response studies and for calculating target engagement; the lack of such data for GPR41 agonist-1 requires its use to be anchored in the specific context of the original patent application.
- [1] Leonard JN, et al. (2006). Gpr41 and modulators thereof for the treatment of insulin-related disorders. Patent WO2006052566A2. View Source
